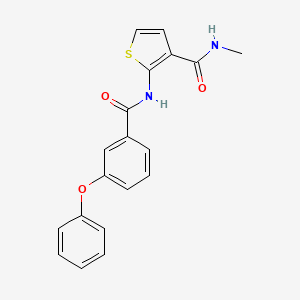N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide
CAS No.: 942011-34-9
Cat. No.: VC7662985
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 942011-34-9 |
|---|---|
| Molecular Formula | C19H16N2O3S |
| Molecular Weight | 352.41 |
| IUPAC Name | N-methyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C19H16N2O3S/c1-20-18(23)16-10-11-25-19(16)21-17(22)13-6-5-9-15(12-13)24-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,23)(H,21,22) |
| Standard InChI Key | UJZCBZSERIJHRR-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound features a cyclopenta[b]thiophene core fused to a five-membered cyclopentane ring, with functional groups at the 2- and 3-positions (Figure 1). The 2-position is substituted with a 3-phenoxybenzamido group, while the 3-position hosts an N-methylcarboxamide moiety. Its IUPAC name, N-methyl-2-(3-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, reflects this arrangement . The molecular formula is C₂₂H₂₀N₂O₃S, with a molecular weight of 392.48 g/mol .
Stereochemistry and Conformational Analysis
The compound is achiral, as confirmed by its ACHIRAL designation . Computational models suggest that the fused cyclopenta[b]thiophene system imposes planarity on the aromatic thiophene ring, while the cyclopentane ring adopts an envelope conformation to minimize steric strain. The 3-phenoxybenzamido group exhibits free rotation around the amide bond, enabling diverse conformations in solution .
Synthesis and Reaction Pathways
Synthesis of analogous thiophene derivatives often employs cross-coupling strategies, as detailed in methodologies for halo-substituted alkylthiophenes .
Kumada Coupling for Core Formation
The cyclopenta[b]thiophene core could be synthesized via Kumada coupling, a nickel-catalyzed reaction between Grignard reagents and aryl halides. For example, 2-bromo-3-methylthiophene reacts with magnesium to form a Grignard intermediate, which couples with dibromobenzene derivatives to yield biaryl structures . Adapting this method, a cyclopentane-fused thiophene precursor might undergo halogenation (e.g., bromination at the 2-position) to enable subsequent coupling with a 3-phenoxybenzamido-bearing aryl group .
Suzuki-Miyaura Cross-Coupling for Functionalization
The Suzuki-Miyaura reaction offers a complementary route for introducing the 3-phenoxybenzamido group. This palladium-catalyzed process couples boronic acids with aryl halides under mild conditions. For instance, 2-bromo-3-n-hexyl-5-iodothiophene reacts selectively with boronic esters at the iodine position, preserving the bromine for further functionalization . Applying this selectivity, a brominated cyclopenta[b]thiophene intermediate could couple with 3-phenoxybenzamido boronic acid to install the desired substituent .
Table 1: Key Synthetic Steps and Conditions
Physicochemical Properties
The compound’s drug-like properties are inferred from computational and experimental data :
Lipophilicity and Solubility
-
logP: 4.22 (indicative of moderate lipophilicity, favorable for membrane permeability) .
-
logD (pH 7.4): 2.07 (suggests reduced ionization at physiological pH, enhancing bioavailability) .
-
Water solubility (logSw): -4.51 (poor aqueous solubility, necessitating formulation aids) .
Hydrogen Bonding and Polarity
-
Hydrogen bond acceptors: 5 (carbonyl oxygens, thiophene sulfur) .
-
Polar surface area (PSA): 54.99 Ų (moderate polarity, compatible with blood-brain barrier penetration) .
Table 2: Physicochemical Profile
| Parameter | Value | Implications |
|---|---|---|
| Molecular Weight | 392.48 | Within Lipinski’s rule limit (<500) |
| logP | 4.22 | Optimal for passive diffusion |
| PSA | 54.99 | Balances permeability and solubility |
| logSw | -4.51 | Low solubility; may require prodrug design |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume